7-Bromo-l-tryptophan

Catalog No.
S1942674
CAS No.
75816-19-2
M.F
C11H11BrN2O2
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-l-tryptophan

CAS Number

75816-19-2

Product Name

7-Bromo-l-tryptophan

IUPAC Name

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1

InChI Key

VMMOOBBCGTVDGP-VIFPVBQESA-N

SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N

7-Bromo-L-tryptophan (CAS 75816-19-2) is a highly specialized, regioselectively halogenated unnatural amino acid that serves as a critical precursor for the synthesis of engineered monoterpene indole alkaloids and complex peptide libraries [1]. By installing a reactive bromine atom at the 7-position of the indole ring, this compound provides a distinct electronic profile and a highly reactive chemical handle for late-stage transition-metal-catalyzed cross-coupling reactions, enabling orthogonal functionalization pathways unavailable to the unhalogenated L-tryptophan baseline [1].

Attempting to substitute 7-Bromo-L-tryptophan with closely related analogs routinely leads to process failure in advanced synthetic workflows. Unhalogenated L-tryptophan entirely lacks the necessary leaving group for palladium-catalyzed functionalization. Furthermore, substituting with 7-Chloro-L-tryptophan results in catalytic dead-ends during specific cross-couplings, such as the Sonogashira reaction, where the carbon-chlorine bond is too unreactive to permit turnover [1]. Positional substitution is equally problematic; utilizing 5-bromo or 6-bromo isomers in enzymatic cascades (such as those involving strictosidine synthase) causes severe steric clashes in the active site, drastically reducing substrate turnover and bottlenecking alkaloid biosynthesis [2]. Consequently, precise procurement of the 7-bromo isomer is mandatory for these applications.

Superior Reactivity in Palladium-Catalyzed Sonogashira Cross-Coupling

In transition metal-catalyzed cross-couplings, the specific halogen identity dictates the thermodynamic feasibility of the oxidative addition step. Studies evaluating the alkynylation of halogenated tryptophans demonstrate that 7-Bromo-L-tryptophan successfully undergoes Sonogashira cross-coupling to generate complex derivatives, such as bromo-cystargamide precursors. In stark contrast, 7-Chloro-L-tryptophan is completely unreactive under identical catalytic conditions [1].

Evidence DimensionSonogashira cross-coupling reactivity
Target Compound DataEnables successful catalytic turnover and product formation
Comparator Or Baseline7-Chloro-L-tryptophan (completely unreactive)
Quantified DifferenceBinary reactivity switch (reactive vs. unreactive)
ConditionsPalladium-catalyzed Sonogashira reaction conditions

Buyers conducting late-stage alkynylation or complex peptide functionalization must procure the brominated analog, as the chlorinated substitute will fail to react.

High Enzymatic Tolerance in Strictosidine Synthase Cascades

When engineering monoterpene indole alkaloid (MIA) pathways, the regiochemistry of the halogen dictates enzymatic incorporation efficiency. Strictosidine synthase, a critical bottleneck enzyme in MIA biosynthesis, exhibits high tolerance for substitutions at the 7-position of the indole ring. In vitro assays confirm that 7-substituted analogs are readily accepted as substrates, whereas substitutions at the 5- and 6-positions are poorly tolerated due to restrictive steric constraints within the hydrophobic binding pocket [1].

Evidence DimensionSubstrate tolerance in strictosidine synthase
Target Compound Data7-position substitutions are readily converted
Comparator Or Baseline5- and 6-position substitutions (poorly tolerated/rejected)
Quantified DifferenceSignificant differential in enzymatic turnover based on regiochemistry
ConditionsIn vitro strictosidine synthase enzymatic assays

Researchers synthesizing engineered MIAs should prioritize 7-Bromo-L-tryptophan over 5- or 6-bromo isomers to prevent bottlenecks in early-stage enzymatic condensation.

Overcoming Severe Product Inhibition in Microbial Fermentation

While biological production of halogenated tryptophans is an active area of research, 7-Bromo-L-tryptophan severely inhibits anthranilate phosphoribosyltransferase, a key biosynthetic enzyme. The enzyme's activity is reduced to half-maximal at a concentration of just ~0.03 g/L of 7-Br-Trp, which caps fermentative fed-batch titers at approximately 1.2 g/L [1]. This severe product toxicity creates a massive scale-up bottleneck compared to 7-chloro analogs, which reach higher titers with less inhibition.

Evidence DimensionAnthranilate phosphoribosyltransferase inhibition
Target Compound DataHalf-maximal inhibition at ~0.03 g/L 7-Br-Trp
Comparator Or Baseline7-Chloro-L-tryptophan / unhalogenated Trp (lower product toxicity)
Quantified DifferenceSevere growth and titer bottleneck specific to the bromo-analog
ConditionsCorynebacterium glutamicum fed-batch fermentation

Because microbial biosynthesis of 7-Br-Trp is severely self-limiting, industrial buyers must procure high-purity synthetic stock rather than relying on scalable biological production.

Late-Stage Functionalization of Peptides via Sonogashira Coupling

Due to its superior reactivity compared to 7-chloro analogs, 7-Bromo-L-tryptophan is the mandatory choice for transition-metal-catalyzed alkynylation. It is specifically procured for synthesizing complex bromo-cystargamide derivatives and fluorescent styryl-tryptophans where the carbon-halogen bond must undergo efficient oxidative addition [1].

Precursor Feedstock for Engineered Monoterpene Indole Alkaloids (MIAs)

Because strictosidine synthase readily tolerates 7-position modifications while rejecting 5- and 6-position substitutions, 7-Bromo-L-tryptophan is the optimal precursor for feeding studies and enzymatic cascades aimed at producing novel, halogenated MIA therapeutics[2].

Large-Scale Synthesis of Bioactive Indole Libraries

Given the severe product inhibition (capping at ~1.2 g/L) that prevents efficient microbial fermentation of 7-bromo-L-tryptophan, direct procurement of the synthetic compound is required for industrial-scale library generation. It serves as a reliable, high-purity starting material for Suzuki-Miyaura and Mizoroki-Heck cross-couplings without the impurities associated with low-yielding biological extracts [1].

XLogP3

-0.4

Sequence

X

Dates

Last modified: 08-16-2023

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